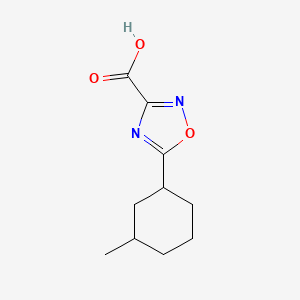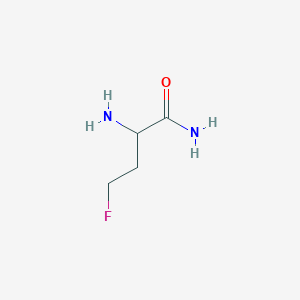
2-Methyl-1-(3-thienyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-thienyl)propylamine is an organic compound with the molecular formula C8H13NS It belongs to the class of amines and contains a thiophene ring, which is a five-membered ring consisting of four carbon atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-thienyl)propylamine can be achieved through several methods. One common approach involves the reaction of 3-thiophenemethanamine with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Methyl-1-(3-thienyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2-Methyl-1-(3-thienyl)propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-1-(3-thienyl)propylamine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the amine group can form hydrogen bonds with biological molecules, affecting their activity.
類似化合物との比較
Similar Compounds
2-Methylpropanamine: An alkylamine with a similar structure but lacking the thiophene ring.
Thiophene: A simple heterocyclic compound with a five-membered ring containing sulfur.
3-Thiophenemethanamine: A related compound with a thiophene ring and an amine group.
Uniqueness
2-Methyl-1-(3-thienyl)propylamine is unique due to the presence of both the thiophene ring and the amine group, which confer distinct chemical and biological properties
特性
分子式 |
C8H13NS |
|---|---|
分子量 |
155.26 g/mol |
IUPAC名 |
2-methyl-1-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3 |
InChIキー |
HEYNCCJICBFSQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CSC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



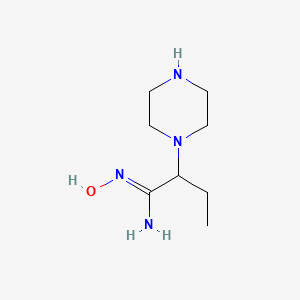
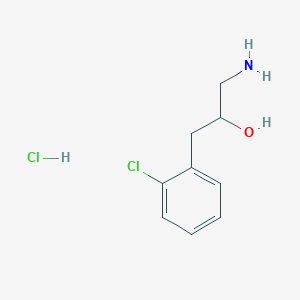
amine](/img/structure/B13310811.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)

![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
![4-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13310822.png)
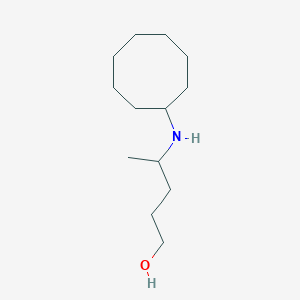
![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
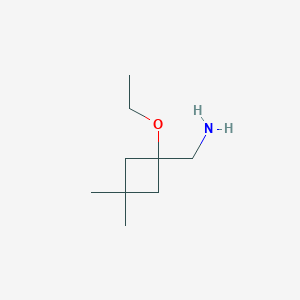
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
